molecular formula C17H24N2O3 B14077478 Vildagliptin impurity F

Vildagliptin impurity F

Cat. No.: B14077478
M. Wt: 304.4 g/mol
InChI Key: XPKCFFJRILBMTQ-VHDAAVTISA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Vildagliptin impurity F can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Mechanism of Action

The mechanism of action of Vildagliptin impurity F is not well-documented, as it is primarily considered an impurity rather than an active pharmaceutical ingredient. understanding its formation and behavior is essential for the overall mechanism of action of Vildagliptin. Vildagliptin works by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), which increases the levels of incretin hormones, thereby improving glycemic control .

Comparison with Similar Compounds

Vildagliptin impurity F can be compared with other impurities and related compounds such as:

  • Sitagliptin impurity A
  • Saxagliptin impurity B
  • Alogliptin impurity C
  • Linagliptin impurity D

These impurities are also associated with their respective DPP-4 inhibitors and share similar chemical properties and synthesis routes . this compound is unique in its specific formation pathway and its role in the quality control of Vildagliptin .

Properties

Molecular Formula

C17H24N2O3

Molecular Weight

304.4 g/mol

IUPAC Name

2-[(5S,7R)-3-hydroxy-1-adamantyl]-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazine-1,4-dione

InChI

InChI=1S/C17H24N2O3/c20-14-9-19(15(21)13-2-1-3-18(13)14)16-5-11-4-12(6-16)8-17(22,7-11)10-16/h11-13,22H,1-10H2/t11-,12+,13?,16?,17?

InChI Key

XPKCFFJRILBMTQ-VHDAAVTISA-N

Isomeric SMILES

C1CC2C(=O)N(CC(=O)N2C1)C34C[C@H]5C[C@@H](C3)CC(C5)(C4)O

Canonical SMILES

C1CC2C(=O)N(CC(=O)N2C1)C34CC5CC(C3)CC(C5)(C4)O

Origin of Product

United States

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